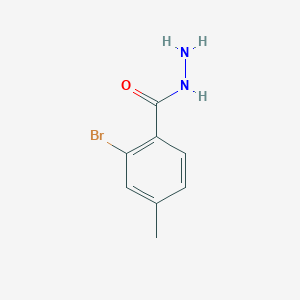

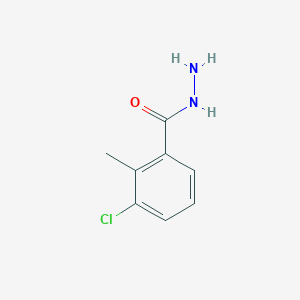

2-Bromo-4-methylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-methylbenzohydrazide is a compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 2-Bromo-4-methylbenzohydrazide, they do provide insights into similar compounds which can be used to infer certain aspects about 2-Bromo-4-methylbenzohydrazide.

Synthesis Analysis

The synthesis of related benzohydrazide compounds typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. For instance, the synthesis of a related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was achieved by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . This suggests that 2-Bromo-4-methylbenzohydrazide could potentially be synthesized through a similar condensation reaction using 4-methylbenzaldehyde and 2-bromobenzoic hydrazide.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a similar compound, 2-bromo-5-methoxybenzohydrazide derivative, was determined to be non-centrosymmetric and crystallized in an orthorhombic crystal system . This information can be useful in predicting the crystalline nature of 2-Bromo-4-methylbenzohydrazide.

Chemical Reactions Analysis

Benzohydrazide compounds can participate in various chemical reactions, including coordination with metal ions. A study on a related compound, N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide, showed that it could coordinate with oxovanadium to form a complex, which exhibited urease inhibitory activity . This indicates that 2-Bromo-4-methylbenzohydrazide may also form complexes with metals and could have biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives can be studied using various spectroscopic techniques and computational methods. For instance, vibrational spectroscopy and DFT calculations were used to study the properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide . Similar studies could be conducted on 2-Bromo-4-methylbenzohydrazide to determine its vibrational spectra, electronic properties, and thermodynamic properties.

科学的研究の応用

Brominated Flame Retardants and Health Concerns

Health Effects of PBDDs and PBDFs : A review article by Birnbaum, Staskal, and Diliberto (2003) discusses the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), noting their similarity to the toxicity profiles of their chlorinated homologs. The lack of extensive exposure data presents a significant gap in assessing the potential risk of these chemicals, despite the rising concern due to the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Novel Brominated Flame Retardants : Zuiderveen, Slootweg, and de Boer (2020) provide a critical review of 63 novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This review emphasizes the knowledge gaps and the necessity for optimized analytical methods to include all NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Environmental Impact

Synthetic Approaches : The practical synthesis of related brominated compounds, like 2-Fluoro-4-bromobiphenyl, showcases the chemical interest in brominated intermediates for manufacturing various substances, including pharmaceuticals. Qiu et al. (2009) describe a pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in synthesizing such compounds (Qiu et al., 2009).

Environmental Concentrations and Toxicology of Brominated Compounds : Koch and Sures (2018) review the environmental presence and toxicology of 2,4,6-tribromophenol, a widely produced brominated phenol. This work underscores the ubiquity of brominated compounds in the environment and the need for more comprehensive studies on their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Safety And Hazards

特性

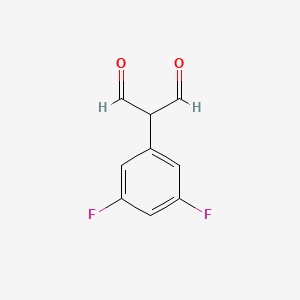

IUPAC Name |

2-bromo-4-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGATLKHYMRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392489 |

Source

|

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylbenzohydrazide | |

CAS RN |

1022059-55-7 |

Source

|

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)

![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)